molecular formula C7H15NO B14686863 N-(2,3-Dimethylbutan-2-yl)formamide CAS No. 29972-99-4

N-(2,3-Dimethylbutan-2-yl)formamide

Cat. No.: B14686863
CAS No.: 29972-99-4
M. Wt: 129.20 g/mol
InChI Key: VBSIKUBLKAEOHW-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbutan-2-yl)formamide is a chemical compound with the molecular formula C7H15NO It is a formamide derivative where the formamide group is attached to a 2,3-dimethylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbutan-2-yl)formamide typically involves the reaction of 2,3-dimethylbutan-2-amine with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2,3-Dimethylbutan-2-amine} + \text{Formic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylbutan-2-yl)formamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(2,3-Dimethylbutan-2-yl)formamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylbutan-2-yl)formamide involves its interaction with molecular targets and pathways within biological systems. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: A commonly used solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide: Similar in structure and used in various chemical reactions.

    Formamide: The simplest formamide, used in various chemical and biological applications.

Uniqueness

N-(2,3-Dimethylbutan-2-yl)formamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched alkyl group differentiates it from simpler formamides and influences its reactivity and applications.

Properties

IUPAC Name

N-(2,3-dimethylbutan-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7(3,4)8-5-9/h5-6H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSIKUBLKAEOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598219
Record name N-(2,3-Dimethylbutan-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29972-99-4
Record name N-(2,3-Dimethylbutan-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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